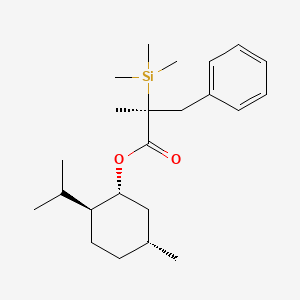
(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2S)-2-methyl-3-phenyl-2-(trimethylsilyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2S)-2-methyl-3-phenyl-2-(trimethylsilyl)propanoate is a complex organic compound characterized by its unique stereochemistry and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2S)-2-methyl-3-phenyl-2-(trimethylsilyl)propanoate typically involves multiple steps, starting from readily available precursors. One common method involves the esterification of (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanol with (2S)-2-methyl-3-phenyl-2-(trimethylsilyl)propanoic acid under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the mixture is refluxed to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor technology can provide better control over reaction conditions, leading to higher purity and selectivity of the desired product .
Chemical Reactions Analysis
Types of Reactions
(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2S)-2-methyl-3-phenyl-2-(trimethylsilyl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the trimethylsilyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols .
Scientific Research Applications
(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2S)-2-methyl-3-phenyl-2-(trimethylsilyl)propanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2S)-2-methyl-3-phenyl-2-(trimethylsilyl)propanoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to specific biological effects. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
(1R,2S,5R)-2-Isopropyl-5-methylcyclohexanol: A related compound with similar stereochemistry but lacking the ester and trimethylsilyl groups.
(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl benzoate: Another ester derivative with a different acyl group.
Uniqueness
The presence of the trimethylsilyl group in (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2S)-2-methyl-3-phenyl-2-(trimethylsilyl)propanoate imparts unique chemical properties, such as increased lipophilicity and stability. This makes it particularly useful in applications where these characteristics are desirable .
Properties
CAS No. |
112297-84-4 |
|---|---|
Molecular Formula |
C23H38O2Si |
Molecular Weight |
374.6 g/mol |
IUPAC Name |
[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] (2S)-2-methyl-3-phenyl-2-trimethylsilylpropanoate |
InChI |
InChI=1S/C23H38O2Si/c1-17(2)20-14-13-18(3)15-21(20)25-22(24)23(4,26(5,6)7)16-19-11-9-8-10-12-19/h8-12,17-18,20-21H,13-16H2,1-7H3/t18-,20+,21-,23+/m1/s1 |
InChI Key |
SICQZWJSRMADLT-RJSMDTJLSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)[C@](C)(CC2=CC=CC=C2)[Si](C)(C)C)C(C)C |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)C(C)(CC2=CC=CC=C2)[Si](C)(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















